molecular formula C8H7N3O B1463117 2-(Furan-3-yl)pyrimidin-4-amine CAS No. 1159817-02-3

2-(Furan-3-yl)pyrimidin-4-amine

Cat. No.: B1463117
CAS No.: 1159817-02-3
M. Wt: 161.16 g/mol
InChI Key: OQNJBLYXJINEIW-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)pyrimidin-4-amine is a heterocyclic compound that features both a furan ring and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both furan and pyrimidine rings in a single molecule allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a furan derivative and a suitable pyrimidine precursor, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(Furan-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Furan-2-yl)pyrimidin-4-amine
  • 2-(Thiophen-3-yl)pyrimidin-4-amine
  • 2-(Pyridin-3-yl)pyrimidin-4-amine

Comparison: 2-(Furan-3-yl)pyrimidin-4-amine is unique due to the specific positioning of the furan ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(furan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNJBLYXJINEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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